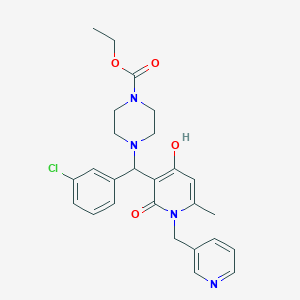

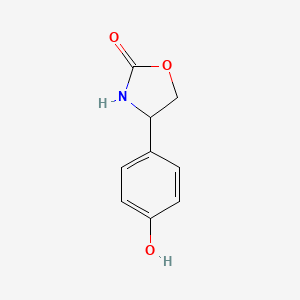

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.175. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Approaches : Various methods have been developed for synthesizing 2-oxazolidinones, including 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one. Madesclaire et al. (2007) reported the synthesis of isomeric 2-oxazolidinones from certain propanediols under different conditions. This highlights the compound's versatility in chemical synthesis (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007).

Electrochemical Hydroxylation : Tavernier et al. (2010) described the electrochemical hydroxylation of 1,3-oxazolidin-2-one to 4-hydroxy-1,3-oxazolidin-2-one, showcasing the electrochemical methods applicable to oxazolidinones (Tavernier, Van Damme, Ricquier, & Anteunis, 2010).

Pharmaceutical Synthesis

Oxazolidinone Antibacterial Agents : Zurenko et al. (1996) explored the antibacterial properties of oxazolidinone analogs, including U-100592 and U-100766, which demonstrated efficacy against various bacterial pathogens, indicating the potential of this compound in antibiotic synthesis (Zurenko et al., 1996).

Synthesis of Chiral Compounds : Liu et al. (2017) discussed the enzymatic synthesis of a chiral intermediate important in the synthesis of the cholesterol absorption inhibitor ezetimibe, demonstrating the use of oxazolidinones in creating chiral pharmaceuticals (Liu, Dong, Yin, Xue, Tang, Zhang, He, & Zheng, 2017).

Synthetic Organic Chemistry

As a Heterocycle Framework : The 1,3-oxazolidin-2-one nucleus is widely used in synthetic organic chemistry. Zappia et al. (2007) highlighted its popularity due to its application as protective groups for aminoalcohol systems and its presence in pharmaceuticals like Linezolid (Zappia, Gács-baitz, Monache, Misiti, Nevola, & Botta, 2007).

Conjugate Additions for Antifungal Synthesis : Davies et al. (1999) utilized (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one as a chiral auxiliary for stereoselective conjugate additions, leading to the synthesis of the antifungal, antibacterial (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).

Advanced Organic Synthesis

Cycloaddition Reactions : Zhang et al. (2016) developed a novel [3 + 2] cycloaddition reaction with azaoxyallyl cations and aldehydes, forming oxazolidin-4-ones. This showcases the compound's role in facilitating complex organic synthesis reactions (Zhang, Yang, Yao, & Lin, 2016).

Microwave-Assisted Conversion : Kurz and Widyan (2005) described the microwave-assisted conversion of N-substituted oxazolidin-2,4-diones into α-hydroxyamides, indicating the adaptability of oxazolidinones to modern synthetic techniques (Kurz & Widyan, 2005).

Mechanism of Action

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with HPPD enzymes from both plants and animals . The interaction modes of HPPD enzymes with selective and non-selective herbicides have been studied to identify the molecule groups essential to their activity . The compound’s interaction with its targets results in changes that are mediated by molecular computations .

Biochemical Pathways

The compound affects the biochemical pathways involving the catabolism of tyrosine and the cascade of photosynthesis . The compound’s interaction with HPPD affects the metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .

Pharmacokinetics

Related compounds such as 4-hydroxyacetophenone are transformed into o-acetylhydroquinone by the enzyme 4-hydroxyacetophenone monooxygenase, which is found in pseudomonas fluorescens . This suggests that similar metabolic transformations may occur with this compound.

Result of Action

The inhibition of hppd has different effects on plants and animals . In animals, HPPD plays an important role in the catabolism of tyrosine, while in plants, it operates in the cascade of photosynthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as genetics, environmental factors, sex, and race are thought to contribute to the development of an immune response . Early-life epigenetic modifications, which determine the expression of genetic information stored in the genome, are viewed as one of the general mechanisms linking prenatal exposure and phenotypic changes later in life .

Biochemical Analysis

Biochemical Properties

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one has been found to interact with key enzymes such as α-amylase and α-glucosidase . It inhibits these enzymes in a mixed-type and competitive manner, with IC50 values of 81.2 ± 5.3 and 54.8 ± 2.4 µM, respectively . The interaction of the compound with both enzymes is primarily influenced by hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cells are largely related to its influence on cellular metabolism. By inhibiting α-amylase and α-glucosidase, it can regulate carbohydrate hydrolysis, which is a key process in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the amino acid residues of the enzymes mainly by hydrogen bonds .

Temporal Effects in Laboratory Settings

Its reversible inhibition of α-amylase and α-glucosidase suggests that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathways related to carbohydrate hydrolysis, through its inhibition of α-amylase and α-glucosidase .

Properties

IUPAC Name |

4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-7-3-1-6(2-4-7)8-5-13-9(12)10-8/h1-4,8,11H,5H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWQPOKWIXIGIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate](/img/structure/B2371747.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2371748.png)

![3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371750.png)

![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2371751.png)

![1,9-dimethyl-2-(morpholin-4-ylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2371752.png)

![4-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2371758.png)

![2-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2371759.png)